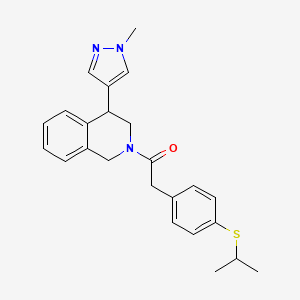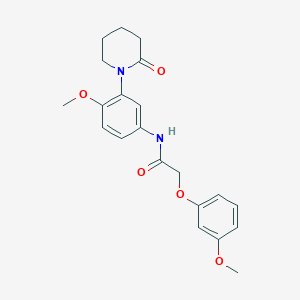![molecular formula C20H18FN3O3S B2897566 N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide CAS No. 893938-18-6](/img/structure/B2897566.png)
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and rings. It has a thienopyrazole ring (a five-membered ring containing sulfur and nitrogen) attached to a fluorophenyl group (a benzene ring with a fluorine atom) and a methoxyphenoxy group (a benzene ring with a methoxy group and an oxygen atom). The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thienopyrazole ring, the introduction of the fluorophenyl group, and the attachment of the methoxyphenoxy group. Each of these steps would require specific reagents and conditions, and would need to be carefully controlled to ensure the correct product is formed .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It contains a thienopyrazole ring, which is a type of heterocyclic ring that contains sulfur and nitrogen atoms. This ring is connected to a fluorophenyl group and a methoxyphenoxy group. The presence of these different groups within the molecule suggests that it could have a variety of interesting chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the fluorophenyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The thienopyrazole ring might also participate in various reactions, depending on the specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect its reactivity and the strength of its interactions with other molecules. The methoxy group could influence its solubility in various solvents .Applications De Recherche Scientifique
Synthesis and Derivative Studies
Synthesis of Derivatives with Anti-Inflammatory Activity : Research by Sunder and Maleraju (2013) described the synthesis of derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, demonstrating significant anti-inflammatory activities in some compounds (Sunder & Maleraju, 2013).
Coordination Complexes and Antioxidant Activity : Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes, which demonstrated significant antioxidant activity. This highlights the potential for using such compounds in creating antioxidative agents (Chkirate et al., 2019).
Pharmacological Potential
Evaluation for Toxicity, Tumor Inhibition, and Anti-Inflammatory Actions : Faheem (2018) evaluated heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives, including related compounds, for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This study demonstrates the diverse pharmacological potential of such compounds (Faheem, 2018).
Potential Antipsychotic Agents : Wise et al. (1987) synthesized and evaluated a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, showcasing their potential as novel antipsychotic agents. These compounds exhibited reduced spontaneous locomotion in mice without interacting with dopamine receptors, a unique property compared to existing antipsychotics (Wise et al., 1987).
Miscellaneous Applications
Flavouring Substance Evaluation : The EFSA conducted an evaluation of 2‐(4‐methylphenoxy)‐N‐(1H‐pyrazol‐3‐yl)‐N‐(thiophen‐2‐ylmethyl)acetamide, a related compound, as a flavouring substance. This evaluation highlights the compound's safety and potential use in food flavoring, albeit not in beverages (Younes et al., 2018).
Corrosion Inhibition in Petroleum Refining : Lgaz et al. (2020) explored the use of pyrazoline derivatives as corrosion inhibitors for mild steel in hydrochloric acid, a relevant study for petroleum refining industries. Their research demonstrated the compounds' effective inhibition of acid attack, showcasing a practical application in industrial settings (Lgaz et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c1-26-15-6-8-16(9-7-15)27-10-19(25)22-20-17-11-28-12-18(17)23-24(20)14-4-2-13(21)3-5-14/h2-9H,10-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKGQTVUKPOJKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]ethoxy]ethanol](/img/structure/B2897486.png)
![7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline](/img/structure/B2897488.png)
![N-(2-(dimethylamino)ethyl)-3-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2897489.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2897490.png)

![N-(3,4-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2897492.png)
![3-methoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2897493.png)
![{[4-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2897494.png)



![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2897502.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2897503.png)